New Indocyanine Green

Descripción general

Descripción

New Indocyanine Green is a near-infrared tricarbocyanine dye that has gained significant attention in recent years due to its unique properties and versatile applications. It is primarily used in medical diagnostics and imaging, particularly for its ability to fluoresce in the near-infrared spectrum, making it highly valuable for various clinical and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of New Indocyanine Green involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 2,3,3-trimethyl-3H-indole in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting intermediate is then subjected to a quaternization reaction with methyl iodide, followed by a condensation reaction with 1,3,3-trimethyl-2-methyleneindoline to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products. The final product is then formulated into a stable, water-soluble form suitable for medical and research applications.

Análisis De Reacciones Químicas

Types of Reactions

New Indocyanine Green undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized by singlet oxygen, leading to the formation of carbonyl-containing fragments.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The dye can undergo substitution reactions, particularly at the indole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Singlet oxygen, generated through photochemical reactions, is a common reagent for oxidation.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carbonyl-containing fragments and non-fluorescent dimers.

Reduction: Reduced forms of the dye with altered spectral properties.

Substitution: Substituted derivatives with modified chemical and physical properties.

Aplicaciones Científicas De Investigación

Sentinel Lymph Node Biopsy

New Indocyanine Green is widely utilized in sentinel lymph node biopsy, especially in oncology. The dye helps identify sentinel lymph nodes by illuminating them during surgery, which is crucial for staging cancers such as melanoma and breast cancer. This technique enhances the accuracy of tumor staging and assists in determining the extent of cancer spread.

Visualization of Blood Flow

Indocyanine Green is instrumental in assessing blood flow during surgeries, particularly in gastrointestinal and reconstructive procedures. It allows surgeons to visualize perfusion to tissues and flaps, ensuring adequate blood supply.

Fluorescence-Guided Surgery

Fluorescence-guided surgery using this compound facilitates real-time imaging of tumors and surrounding tissues, aiding in complete tumor resection while preserving healthy structures.

Liver Function Assessment

This compound is extensively used to evaluate liver function by measuring hepatic blood flow and liver metabolism, which is vital for patients with liver diseases.

Imaging Techniques

The dye's fluorescence properties are leveraged in various imaging techniques, including angiography and lymphangiography, enhancing diagnostic accuracy for conditions such as lymphedema.

Case Study: Sentinel Lymph Node Mapping

A recent study highlighted the use of this compound for sentinel lymph node mapping in pediatric patients with melanoma. The dye was administered intravenously, leading to successful identification of sentinel nodes with minimal complications.

- Patient Population: 20 pediatric patients

- Results: 90% successful identification rate

- Complications: No serious adverse events reported

Case Study: Fluorescence-Guided Laparoscopic Surgery

In a study involving 12 patients undergoing laparoscopic procedures, this compound was used to visualize lymphatic structures effectively.

- Surgical Duration: Median of 90 minutes

- Fluorescence Success Rate: 83%

- Postoperative Complications: None reported

Mecanismo De Acción

The mechanism of action of New Indocyanine Green involves its ability to absorb and emit near-infrared light. Upon exposure to near-infrared light, the dye produces reactive oxygen species, which can induce cell death in targeted tissues. This property is particularly useful in photothermal and photodynamic therapies for cancer treatment. The dye also binds to plasma proteins, allowing it to be selectively taken up by certain tissues, enhancing its imaging capabilities.

Comparación Con Compuestos Similares

Similar Compounds

Indocyanine Green: The parent compound, widely used in medical diagnostics.

Methylene Blue: Another dye with similar applications but different spectral properties.

Fluorescein: A dye used for imaging but with fluorescence in the visible spectrum.

Uniqueness

New Indocyanine Green stands out due to its superior photostability, lower cytotoxicity, and enhanced fluorescence properties compared to its parent compound and other similar dyes. Its ability to produce reactive oxygen species upon near-infrared irradiation makes it particularly valuable for therapeutic applications.

Actividad Biológica

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye that has garnered significant attention for its diverse biological activities, particularly in medical imaging and therapeutic applications. Recent advancements have led to the development of "New Indocyanine Green," which enhances the original compound's properties. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound operates primarily through its photophysical properties, allowing it to absorb and emit light in the near-infrared spectrum. This feature enables real-time imaging of biological tissues, particularly in surgical settings. The compound binds rapidly to plasma proteins upon intravenous injection, ensuring efficient distribution and uptake by liver cells. This selective uptake is crucial for its application in liver imaging and surgery .

Key Mechanisms:

- Fluorescence Imaging: ICG emits fluorescence when exposed to specific wavelengths, aiding in the visualization of tissues during surgical procedures.

- Selective Uptake: ICG is preferentially taken up by liver cells, enabling differentiation between healthy and malignant tissues .

- Inhibition of Toxicity: Recent studies have identified ICG as an inhibitor of STT3B, a key component in the N-glycan biosynthesis pathway, which is essential for α-amanitin toxicity from certain mushrooms. This positions ICG as a potential antidote against mushroom poisoning .

Clinical Applications

The clinical applications of this compound are extensive, particularly in surgical oncology and diagnostic imaging:

- Liver Surgery: ICG fluorescence-guided surgery has been shown to improve outcomes in laparoscopic hepatectomy for hepatocellular carcinoma (HCC). Studies indicate that patients undergoing ICG-guided procedures experience lower intraoperative blood loss and improved survival rates compared to traditional methods .

- Lymphatic Mapping: ICG is used for intraoperative visualization of lymphatic structures, enhancing the accuracy of sentinel lymph node biopsies in breast cancer surgeries. The technique has demonstrated high success rates in identifying lymph nodes .

- Theranostics: ICG has been explored as a theranostic agent capable of inducing apoptosis and ferroptosis in cancer cells when combined with near-infrared light exposure. This dual role enhances both imaging and therapeutic efficacy .

Research Findings

Several studies have highlighted the efficacy and safety of this compound across various applications:

Case Studies

- Laparoscopic Hepatectomy for HCC:

- Fluorescence-Guided Lymph Node Biopsy:

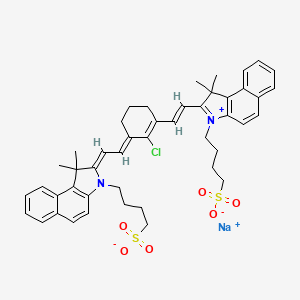

Propiedades

IUPAC Name |

sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANIQVAJHXBIAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50ClN2NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172616-80-7 | |

| Record name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.